molecular formula C21H17N7O2 B10914839 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10914839
M. Wt: 399.4 g/mol
InChI Key: ZZNXXDMBDHYGNY-UHFFFAOYSA-N
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Description

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features multiple functional groups, including pyrazole, isoxazole, and pyridine moieties, making it a versatile molecule in organic synthesis and medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents include hydrazine derivatives, aldehydes, and nitriles, with catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C21H17N7O2

Molecular Weight

399.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-(4-pyrazol-1-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17N7O2/c1-13-19-17(10-18(25-21(19)30-26-13)14-11-23-27(2)12-14)20(29)24-15-4-6-16(7-5-15)28-9-3-8-22-28/h3-12H,1-2H3,(H,24,29)

InChI Key

ZZNXXDMBDHYGNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=C(C=C4)N5C=CC=N5

Origin of Product

United States

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